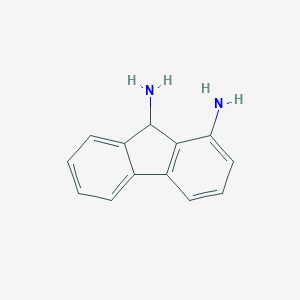

Diaminofluorene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

15824-95-0 |

|---|---|

分子式 |

C13H12N2 |

分子量 |

196.25 g/mol |

IUPAC 名称 |

9H-fluorene-1,9-diamine |

InChI |

InChI=1S/C13H12N2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,13H,14-15H2 |

InChI 键 |

SKKKJNPBIGQNEJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C(C(C2=C1)N)C(=CC=C3)N |

规范 SMILES |

C1=CC=C2C3=C(C(C2=C1)N)C(=CC=C3)N |

其他CAS编号 |

15824-95-0 |

同义词 |

1,9-Diamino-9H-fluorene |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,7-Diaminofluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,7-diaminofluorene, a versatile building block in organic synthesis with significant applications in the development of pharmaceuticals, fluorescent dyes, and high-performance polymers.[1] This document details established synthetic protocols, including the widely employed reduction of 2,7-dinitrofluorene, and offers a thorough analysis of the characterization of the final product through various spectroscopic techniques. All quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies are described in detail. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathways.

Introduction

2,7-Diaminofluorene is an aromatic amine featuring a fluorene backbone with amino groups at the 2 and 7 positions. This unique structure makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules. Its derivatives are integral to the production of dyes, plastics, and electroluminescent materials.[2] Furthermore, its structural motifs are found in compounds being investigated for various therapeutic applications, including potent hepatitis C virus (HCV) NS5A inhibitors.[3] Given its importance, a clear and detailed understanding of its synthesis and characterization is crucial for researchers in organic chemistry, materials science, and medicinal chemistry.

Synthesis of 2,7-Diaminofluorene

The most common and efficient pathway to 2,7-diaminofluorene involves the reduction of its precursor, 2,7-dinitrofluorene. Two primary methods for this reduction are detailed below: reduction using stannous chloride (SnCl₂) and catalytic hydrogenation using palladium on carbon (Pd/C).

Synthesis Pathway Overview

The general synthetic route starts from fluorene, which is first nitrated to form 2,7-dinitrofluorene. This intermediate is then reduced to yield the final product, 2,7-diaminofluorene.

Caption: General synthesis pathway of 2,7-diaminofluorene from fluorene.

Experimental Protocols

This method is a classic and reliable approach for the reduction of nitroarenes.

Experimental Workflow

Caption: Workflow for the stannous chloride reduction of 2,7-dinitrofluorene.

Detailed Protocol:

-

In a 250 mL round-bottom flask, combine 2,7-dinitrofluorene (1.0 g, 4 mmol), stannous chloride dihydrate (SnCl₂·2H₂O) (16 g, 80 mmol), and glacial acetic acid (24 mL).[4][5]

-

To this suspension, carefully add concentrated hydrochloric acid (12 mL).

-

Equip the flask with a reflux condenser and heat the mixture at 65 °C for 5 hours with continuous stirring.[4][5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled suspension into a beaker containing an aqueous solution of sodium hydroxide (12.5 g in 500 mL of water) with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Adjust the pH of the filtrate to be greater than 7 by adding more NaOH.

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).[5]

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a mobile phase of methylene chloride:methanol (10:0.3 v/v) to obtain 2,7-diaminofluorene as a light brown solid.[5]

This method offers a cleaner workup compared to the stannous chloride reduction.

Experimental Workflow

Caption: Workflow for the catalytic hydrogenation of 2,7-dinitrofluorene.

Detailed Protocol:

-

In a suitable reaction vessel, suspend 2,7-dinitrofluorene (25.0 g, 98.0 mmol) and 5% palladium on carbon (Pd/C) (578 mg, 4.9 mmol) in a 1:1 (v/v) mixture of tetrahydrofuran (THF) and methanol (MeOH) (600 mL).[6]

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure is typically sufficient) for 24 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethyl acetate to ensure all the product is collected.

-

Combine the filtrates and concentrate under reduced pressure to yield 2,7-diaminofluorene as a gray solid.[6] The product is often used in the next step without further purification.

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Melting Point (°C) | Reference |

| Stannous Chloride Reduction | 2,7-Dinitrofluorene | SnCl₂·2H₂O, HCl, Acetic Acid | 65 °C, 5 h | 65% | 160-162 | [3][4] |

| Catalytic Hydrogenation | 2,7-Dinitrofluorene | Pd/C, H₂ | Room Temp, 24 h | Quantitative | 160-162 | [6] |

Characterization of 2,7-Diaminofluorene

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,7-diaminofluorene. The following spectroscopic techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of 2,7-diaminofluorene is expected to show distinct signals for the aromatic protons and the methylene bridge protons. The amino protons will appear as a broad singlet. In CDCl₃, the expected chemical shifts (δ) are approximately: 3.64 ppm (broad singlet, 4H, -NH₂), 3.72 ppm (singlet, 2H, -CH₂-), 6.66 ppm (doublet of doublets, 2H, aromatic), 6.83 ppm (singlet, 2H, aromatic), and 7.41 ppm (doublet, 2H, aromatic).[6]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon environments in the molecule.

Summary of Expected NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.64 | Broad Singlet | -NH₂ |

| ¹H | ~3.72 | Singlet | -CH₂- |

| ¹H | ~6.66 | Doublet of Doublets | Aromatic CH |

| ¹H | ~6.83 | Singlet | Aromatic CH |

| ¹H | ~7.41 | Doublet | Aromatic CH |

| ¹³C | (Expected) ~36 | - | -CH₂- |

| ¹³C | (Expected) ~110-150 | - | Aromatic C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,7-diaminofluorene will exhibit characteristic absorption bands.

Summary of Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | N-H stretching (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-2960 | Medium | Aliphatic C-H stretching (-CH₂-) |

| ~1620 | Strong | N-H bending (scissoring) |

| 1450-1600 | Medium to Strong | Aromatic C=C stretching |

| ~1250 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,7-diaminofluorene (C₁₃H₁₂N₂), the expected molecular weight is approximately 196.25 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 196.

Applications

2,7-Diaminofluorene serves as a crucial starting material in various fields:

-

Pharmaceuticals: It is a key intermediate in the synthesis of novel therapeutic agents, such as inhibitors for the hepatitis C virus.[3]

-

Materials Science: It is used in the production of high-performance polymers and fluorescent dyes for applications in organic light-emitting diodes (OLEDs) and biological imaging.[1]

-

Analytical Chemistry: It can be used as a reagent for the detection of various ions and as a peroxidase reagent in biological assays.[7][8]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2,7-diaminofluorene. The experimental protocols for the reduction of 2,7-dinitrofluorene using both stannous chloride and catalytic hydrogenation have been presented, along with a summary of the quantitative data. The characterization section outlines the expected results from NMR, IR, and mass spectrometry, providing a solid foundation for researchers working with this important compound. The versatility of 2,7-diaminofluorene as a building block ensures its continued importance in the fields of drug discovery, materials science, and beyond.

References

- 1. acadiau.ca [acadiau.ca]

- 2. chemmethod.com [chemmethod.com]

- 3. 2,7-Diaminofluorene dihydrochloride(13548-69-1) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. orgsyn.org [orgsyn.org]

9,9-dimethyl-9H-fluorene-2,7-diamine: A Core Scaffold for Advanced Therapeutic and Material Science Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-dimethyl-9H-fluorene-2,7-diamine is a rigid, planar aromatic molecule that has garnered significant interest as a versatile building block in both medicinal chemistry and material science. Its unique structural features, including the electron-rich diamino-substituted fluorene core and the gem-dimethyl group at the C9 position, impart favorable physicochemical and biological properties. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 9,9-dimethyl-9H-fluorene-2,7-diamine, with a focus on its emerging role in drug discovery.

Chemical and Physical Properties

| Property | Value/Description | Source |

| Chemical Formula | C₁₅H₁₆N₂ | [1][2] |

| Molecular Weight | 224.30 g/mol | [1][2] |

| IUPAC Name | 9,9-dimethyl-9H-fluorene-2,7-diamine | [2] |

| CAS Number | 216454-90-9 | [1][2] |

| Physical Form | Solid | [3] |

| Melting Point | Not reported; estimated to be similar to or slightly different from 2,7-diaminofluorene (165 °C) | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane; limited solubility in water. | [4] |

| Purity (Commercial) | Typically ≥97% | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 9,9-dimethyl-9H-fluorene-2,7-diamine. While the complete spectra for this specific compound are not widely published, the expected spectral features can be inferred from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of similar fluorene derivatives, the following chemical shifts are anticipated for 9,9-dimethyl-9H-fluorene-2,7-diamine.

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): Signals are expected in the range of δ 6.5-7.5 ppm. The protons on the aromatic rings will exhibit splitting patterns (doublets and doublets of doublets) characteristic of a 2,7-disubstituted fluorene system.

-

Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on the solvent and concentration.

-

Methyl Protons (-CH₃): A sharp singlet is anticipated around δ 1.3-1.5 ppm, integrating to six protons.

¹³C NMR (Carbon-13 NMR):

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the region of δ 110-150 ppm.

-

Quaternary Carbon (C9): A signal for the C9 carbon bearing the two methyl groups is expected around δ 45-55 ppm.

-

Methyl Carbons (-CH₃): A signal for the two equivalent methyl carbons is anticipated around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 9,9-dimethyl-9H-fluorene-2,7-diamine is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3300 | N-H stretching (symmetric and asymmetric) | Primary amine (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 3000-2850 | C-H stretching | Aliphatic C-H (methyl) |

| 1650-1580 | N-H bending | Primary amine (-NH₂) |

| 1600-1450 | C=C stretching | Aromatic ring |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 9,9-dimethyl-9H-fluorene-2,7-diamine in a solvent like dichloromethane is expected to exhibit strong absorption bands in the UV region, characteristic of the fluorene aromatic system. Derivatives of 9,9-dimethyl-9H-fluoren-2-amine show intense low-energy bands in the range of 428–502 nm and a less intense high-energy band between 288–356 nm.[5]

Experimental Protocols

Synthesis of 9,9-dimethyl-9H-fluorene-2,7-diamine

A plausible synthetic route to 9,9-dimethyl-9H-fluorene-2,7-diamine involves a two-step process starting from 2,7-diaminofluorene. The following is a generalized experimental protocol based on known procedures for similar transformations.

Step 1: Synthesis of 2,7-Dinitrofluorene A common precursor for 2,7-diaminofluorene is 2,7-dinitrofluorene. The synthesis typically involves the nitration of fluorene.

Step 2: Reduction of 2,7-Dinitrofluorene to 2,7-Diaminofluorene The nitro groups of 2,7-dinitrofluorene can be reduced to amino groups using various reducing agents. A common method involves the use of tin(II) chloride in an acidic medium.[6]

-

Reaction: 2,7-Dinitrofluorene is dissolved in a suitable solvent mixture such as ethanol and concentrated hydrochloric acid.

-

Reagent Addition: An excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added portion-wise to the solution while stirring.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reduction.

-

Work-up: After cooling, the reaction mixture is made alkaline to precipitate the tin salts. The product, 2,7-diaminofluorene, is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Step 3: Dimethylation of 2,7-Diaminofluorene at the C9 Position The final step involves the introduction of two methyl groups at the C9 position of the fluorene core.

-

Reaction: 2,7-Diaminofluorene is dissolved in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Base: A strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is added to deprotonate the C9 position.

-

Methylating Agent: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

-

Work-up: The reaction is quenched with water, and the product, 9,9-dimethyl-9H-fluorene-2,7-diamine, is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.

Biological Activity and Drug Development Potential

The fluorene scaffold is present in several FDA-approved drugs, highlighting its therapeutic potential.[7] Recent studies have demonstrated that derivatives of 2,7-diaminofluorene are potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[6][7]

Anti-HCV Activity

A study on novel symmetric fluorene-2,7-diamine derivatives revealed that these compounds exhibit potent inhibitory activity against HCV genotype 1b.[6][7] For instance, a derivative of the 2,7-diaminofluorene scaffold (compound 26 in the study) showed an effective concentration (EC₅₀) of 36 pM and a selectivity index of >2.78 × 10⁶.[6] This highlights the potential of the 9,9-dimethyl-9H-fluorene-2,7-diamine core as a starting point for the design of novel anti-HCV agents. The symmetrical nature of the molecule allows for the facile introduction of various substituents at the amino groups to optimize antiviral activity and pharmacokinetic properties.

The general workflow for evaluating the anti-HCV activity of such compounds is depicted below.

Caption: Experimental workflow for the development of 9,9-dimethyl-9H-fluorene-2,7-diamine derivatives as anti-HCV agents.

Applications in Material Science

Beyond its biomedical applications, the 9,9-dimethyl-9H-fluorene-2,7-diamine scaffold is a valuable component in the development of organic electronic materials. The fluorene unit provides good thermal stability and a high photoluminescence quantum yield, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The amino groups at the 2 and 7 positions can be readily functionalized to tune the electronic properties of the resulting materials.

The general relationship between the molecular structure of fluorene derivatives and their application in organic electronics is illustrated in the following diagram.

Caption: Relationship between the properties of the 9,9-dimethyl-9H-fluorene-2,7-diamine core and its applications in material science.

Conclusion

9,9-dimethyl-9H-fluorene-2,7-diamine represents a privileged scaffold with significant potential in both drug discovery and material science. Its rigid, planar structure, coupled with the ability for straightforward functionalization, makes it an attractive starting point for the development of novel therapeutics, particularly anti-HCV agents, and advanced organic electronic materials. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted to fully exploit its potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 9,9-dimethyl-9H-fluorene-2,7-diamine | C15H16N2 | CID 22564551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9,9-Dimethyl-9H-fluorene-2,7-diamine | 216454-90-9 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Diaminofluorene Derivatives: A Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of diaminofluorene derivatives. These compounds have garnered significant interest in various scientific fields, from materials science to medicinal chemistry, owing to their unique electronic, optical, and biological activities.[1] This document details key synthetic methodologies, presents quantitative data for comparative analysis, and explores the mechanisms of action in relevant biological contexts.

Synthesis of this compound Derivatives

The core of these derivatives, 2,7-diaminofluorene, is most commonly synthesized from 2,7-dinitrofluorene.[2][3] This precursor is typically prepared by the nitration of fluorene.[3][4] The subsequent reduction of the nitro groups yields the desired diamine. Further derivatization, particularly for applications in drug discovery, often involves coupling reactions with amino acids or other moieties.[2]

Experimental Protocols

Protocol 1: Synthesis of 2,7-Diaminofluorene from 2,7-Dinitrofluorene [2][3]

This protocol details the reduction of 2,7-dinitrofluorene to 2,7-diaminofluorene using stannous chloride or catalytic hydrogenation.

-

Using Stannous Chloride:

-

To a solution of 2,7-dinitrofluorene in a suitable solvent (e.g., ethanol), add an excess of stannous chloride dihydrate (SnCl₂·2H₂O).[2]

-

Add concentrated hydrochloric acid and reflux the mixture for several hours.[2]

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain crude 2,7-diaminofluorene.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Using Catalytic Hydrogenation:

-

Dissolve 2,7-dinitrofluorene in a solvent mixture such as tetrahydrofuran and methanol.[5]

-

Add a catalytic amount of palladium on activated charcoal (Pd/C).[5]

-

Stir the mixture under a hydrogen atmosphere at room temperature for 24 hours.[5]

-

Filter the reaction mixture through celite to remove the catalyst.[5]

-

Concentrate the filtrate under reduced pressure to obtain 2,7-diaminofluorene.[5]

-

Protocol 2: Synthesis of Symmetric Prolinamide 2,7-Diaminofluorene Derivatives [2]

This protocol describes the coupling of 2,7-diaminofluorene with N-protected proline, followed by deprotection and subsequent coupling with another amino acid derivative. This method is particularly relevant for the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors.[2]

-

Coupling with N-Boc-L-proline:

-

Dissolve 2,7-diaminofluorene in a suitable solvent like dimethylformamide (DMF).

-

Add N-Boc-L-proline, a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base like triethylamine (TEA).[2]

-

Stir the reaction mixture at room temperature for 30 minutes.[6]

-

Isolate and purify the resulting N,N'-(9H-fluorene-2,7-diyl)bis(N-(tert-butoxycarbonyl)-L-prolinamide).

-

-

Deprotection:

-

Final Coupling:

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2,7-diaminofluorene and its prolinamide derivatives.

Physicochemical Properties

This compound derivatives exhibit a range of interesting physicochemical properties, making them suitable for various applications. Their electrochemical and optical properties are particularly noteworthy.

Electrochemical Properties

Poly(2,7-diaminofluorene) (PDAF) films can be prepared by electropolymerization and exhibit electroactivity.[7] The electrochemical properties are influenced by factors such as monomer concentration and the supporting electrolyte.[8]

| Property | Value | Conditions | Reference |

| Oxidation Peaks (Monomer) | 230 mV and 580 mV | Gold disk electrode, acetonitrile solution with 5 x 10⁻³ M DAF and 0.1 M LiClO₄ | [7] |

| Reduction Peaks (Monomer) | 450 mV and 100 mV | Gold disk electrode, acetonitrile solution with 5 x 10⁻³ M DAF and 0.1 M LiClO₄ | [7] |

| Electrical Conductivity (Polymer) | 1.5 x 10⁻⁵ S cm⁻¹ | PDAF film | [7][8] |

Optical Properties

This compound derivatives have been investigated for their use in dye-sensitized solar cells due to their strong absorption in the visible spectrum.[9][10] Their absorption and emission characteristics can be tuned by modifying the molecular structure.

| Derivative Type | Absorption Maxima (λmax) | Emission Maxima (λem) | Application | Reference |

| 2,7-Diaminofluorene Monomer | 445 nm (in DMF) | - | - | [7] |

| Poly(2,7-diaminofluorene) | 450 nm and 685 nm (in DMF) | - | - | [7] |

| Diarylamino-fluorene Dyes | Broad range (250-550 nm) | - | Dye-Sensitized Solar Cells | [9] |

Applications in Drug Development

This compound derivatives have shown significant promise as therapeutic agents, particularly as antiviral and anticancer agents.

Antiviral Activity: HCV NS5A Inhibitors

A significant application of this compound derivatives is in the development of potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[2][11] Symmetrically substituted prolinamide derivatives of 2,7-diaminofluorene have demonstrated picomolar to nanomolar efficacy against HCV replication.[2][11]

| Compound | EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) | Reference |

| Compound 4 | 0.0067 | >10 | >1,492,537 | [11] |

| Compound 26 | 0.036 | >100 | >2.78 x 10⁶ | [2] |

| Compound with D-Phenylglycine | 0.0067 | - | - | [11] |

Mechanism of Action: Inhibition of HCV NS5A

The precise mechanism of action of NS5A inhibitors is not fully elucidated but is thought to involve the disruption of two critical stages of the HCV life cycle: viral RNA replication and virion assembly.[12] NS5A is a multifunctional protein that plays a role in the formation of the membranous web, which is the site of viral replication.[12] It is believed that this compound-based NS5A inhibitors bind to the NS5A protein, inducing a conformational change that prevents its proper function, thereby inhibiting viral replication and assembly.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. CN103819347A - Synthetic method of 2,7-diaminofluorene - Google Patents [patents.google.com]

- 5. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electropolymerization of this compound and its electrochemical properties - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ijsrp.org [ijsrp.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Diaminofluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminofluorene and its derivatives represent a class of aromatic amines with a rigid, planar fluorene backbone. This unique structural motif imparts a range of interesting photophysical, electronic, and biological properties, making them valuable building blocks in materials science, organic electronics, and medicinal chemistry. Their applications span from the development of high-performance polymers and fluorescent dyes to their use as key intermediates in the synthesis of pharmacologically active compounds. Notably, certain this compound derivatives have emerged as potent inhibitors of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), highlighting their potential in drug development.

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, with a focus on the most common isomers. It includes detailed experimental protocols for the determination of key physical properties and visual representations of a common synthetic pathway and a relevant biological signaling pathway.

Physical and Chemical Properties of this compound Isomers

The properties of this compound can vary significantly depending on the position of the amino groups on the fluorene ring system and the nature of any substituents at the C9 position. The following tables summarize the key physical and chemical data for 2,7-diaminofluorene, 3,6-diaminofluorene, and 9,9-dimethyl-2,7-diaminofluorene.

Table 1: General Properties of this compound Isomers

| Property | 2,7-Diaminofluorene | 3,6-Diaminofluorene (Computed) | 9,9-Dimethyl-2,7-diaminofluorene (Computed) |

| Molecular Formula | C₁₃H₁₂N₂[1][2] | C₁₃H₁₂N₂ | C₁₅H₁₆N₂[3][4] |

| Molecular Weight | 196.25 g/mol [2] | 196.25 g/mol [5] | 224.30 g/mol [3][4] |

| Appearance | White to off-white or gray to brown crystalline solid/powder[1][6] | Not available | Not available |

| CAS Number | 525-64-4[2] | 55216-61-0[5] | 216454-90-9[3][4] |

Table 2: Physicochemical Properties of this compound Isomers

| Property | 2,7-Diaminofluorene | 3,6-Diaminofluorene (Computed) | 9,9-Dimethyl-2,7-diaminofluorene (Computed) |

| Melting Point | 160-162 °C[6] | Not available | Not available |

| Boiling Point | 161 °C @ 5 Torr[2] | Not available | Not available |

| Density | 1.1656 g/cm³ (approx.)[1] | Not available | Not available |

| Water Solubility | Slightly soluble in cold water, soluble in hot water[6] | Not available | Not available |

| Organic Solvent Solubility | Sparingly soluble in ethanol and acetone; insoluble in ether; soluble in methanol and dichloromethane[1][6] | Not available | Not available |

| pKa | 4.63 ± 0.20 (Predicted) | Not available | Not available |

| LogP | Not available | 2.5[5] | 3.1[3][4] |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for determining the key physical properties of this compound and its derivatives.

A. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a fundamental physical property used for identification and purity assessment.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry this compound sample is finely ground into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Measurement: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Figure 1: Experimental workflow for melting point determination.

B. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a key characteristic for liquid compounds. For high-melting solids like this compound, boiling point is often measured under reduced pressure to prevent decomposition.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating by convection.

-

Measurement: The Thiele tube is heated gently at the side arm. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. Heating is continued until a continuous stream of bubbles emerges from the capillary.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample at the given pressure.

C. Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation.

Methodology: Qualitative Solubility Test

-

Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube. A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Observation: The mixture is agitated or sonicated to facilitate dissolution. The solubility is observed at room temperature and, if necessary, with gentle heating.

-

Classification: The solubility is classified as:

-

Soluble: The entire solid dissolves.

-

Slightly soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

Synthesis of 2,7-Diaminofluorene

A common and efficient method for the synthesis of 2,7-diaminofluorene involves a two-step process starting from fluorene. This process includes nitration followed by reduction.

-

Nitration of Fluorene: Fluorene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid or fuming nitric acid in acetic acid, to introduce nitro groups onto the aromatic ring. The reaction conditions are controlled to favor the formation of 2,7-dinitrofluorene.[3]

-

Reduction of 2,7-Dinitrofluorene: The resulting 2,7-dinitrofluorene is then reduced to 2,7-diaminofluorene. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas, or hydrazine hydrate with a catalyst.[7][8]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemmethod.com [chemmethod.com]

- 4. 9,9-dimethyl-9H-fluorene-2,7-diamine | C15H16N2 | CID 22564551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Correlation between NS5A Dimerization and Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,7-diaminofluorene [chembk.com]

- 7. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]

- 8. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Diaminofluorene: A Technical Guide to its Properties, Safety, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diaminofluorene, focusing on its chemical identity, safety data, and significant applications in scientific research and drug development. The information is presented to be a valuable resource for professionals engaged in laboratory and clinical research.

Chemical Identification and Properties

This compound and its derivatives are important chemical compounds with applications ranging from organic synthesis to biochemical assays. The primary compound of interest, 2,7-diaminofluorene, along with its dihydrochloride salt and a methylated derivative, are detailed below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2,7-Diaminofluorene | 525-64-4 | C₁₃H₁₂N₂ | 196.25 | Green-Brown Solid | 160 - 162 |

| 2,7-Diaminofluorene Dihydrochloride | 13548-69-1 | C₁₃H₁₂N₂ · 2HCl | 269.17 | Beige Powder Solid | Not available |

| 9,9-Dimethyl-9H-fluorene-2,7-diamine | 216454-90-9 | C₁₅H₁₆N₂ | 224.30 | Off-white powder | Not available |

Safety and Hazard Information

Proper handling of this compound and its derivatives is crucial in a laboratory setting. The safety information is summarized from safety data sheets (SDS).

Hazard Classification

2,7-Diaminofluorene (CAS: 525-64-4) [1][2]

-

Classification: Hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]

-

Hazard Statements:

2,7-Diaminofluorene Dihydrochloride (CAS: 13548-69-1) [3][4]

-

Classification: Hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]

-

Hazard Statements:

Precautionary Measures and First Aid

| Precautionary Area | 2,7-Diaminofluorene | 2,7-Diaminofluorene Dihydrochloride |

| Prevention | Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use in a well-ventilated area.[1][2] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product.[3] |

| First Aid: Inhalation | Remove victim to fresh air and keep at rest in a comfortable position for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2] | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. |

| First Aid: Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |

| First Aid: Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][2] | Store locked up.[3] |

Applications in Research and Drug Development

2,7-Diaminofluorene serves as a versatile tool in several areas of scientific research.

Organic Synthesis

It is a key building block in the synthesis of more complex molecules, including pharmaceuticals and dyes. A notable application is in the development of potent inhibitors of the Hepatitis C Virus (HCV). Derivatives of 2,7-diaminofluorene have been synthesized and shown to exhibit significant antiviral activity against HCV.

Biochemical Assays

2,7-Diaminofluorene is widely used as a chromogenic substrate in various biochemical assays due to its ability to produce a colored product upon oxidation.

-

Hemoglobin Detection: It is a sensitive reagent for the detection of hemoglobin, acting as a hydrogen donor for the pseudoperoxidase activity of hemoglobin in the presence of hydrogen peroxide to form a blue compound. This is a safer alternative to the carcinogenic benzidine.

-

Phagocytosis and Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays: In these assays, red blood cells are used as target cells. The pseudoperoxidase activity of hemoglobin released from lysed red blood cells is measured using 2,7-diaminofluorene to quantify the extent of phagocytosis or ADCC.

Experimental Protocols

Synthesis of 2,7-Diaminofluorene

A common method for the synthesis of 2,7-diaminofluorene is through the reduction of 2,7-dinitrofluorene.

Materials:

-

2,7-dinitrofluorene

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Acetic acid

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 2,7-dinitrofluorene, stannous chloride dihydrate, and concentrated HCl in acetic acid.

-

Reflux the mixture for 5 hours at 65°C.

-

Cool the resulting suspension and pour it into an aqueous solution of NaOH.

-

Filter the precipitate and adjust the pH of the filtrate to >7 with excess NaOH.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.

-

The crude product can be purified by silica gel column chromatography.

Hemoglobin Detection Assay

This protocol is based on the pseudoperoxidase activity of hemoglobin with 2,7-diaminofluorene as a substrate.

Materials:

-

2,7-diaminofluorene (DAF) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Buffer (e.g., phosphate-buffered saline, pH 7.2)

-

Samples containing hemoglobin (e.g., cell lysates)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a fresh working solution of DAF and H₂O₂ in the buffer.

-

Add samples and standards to the wells of a 96-well microplate.

-

Add the DAF/H₂O₂ working solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure the absorbance of the resulting blue color at a wavelength between 500 and 690 nm (peak at 610 nm).

-

The concentration of hemoglobin in the samples is proportional to the absorbance and can be calculated from a standard curve.

Signaling Pathways and Experimental Workflows

2,7-Diaminofluorene is often used to study cellular processes that are the result of complex signaling pathways. Below are diagrams illustrating the general concepts of phagocytosis and ADCC, which can be assayed using this compound.

Caption: General signaling pathway of phagocytosis.

Caption: Experimental workflow for ADCC assay using DAF.

References

- 1. Signaling pathways in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.jax.org [media.jax.org]

- 3. Sensitive assay systems for detection of hemoglobin with 2,7-diaminofluorene: histochemistry and colorimetry for erythrodifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling pathway for phagocyte priming upon encounter with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies and Discovery of Diaminofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early studies and discovery of diaminofluorene, with a primary focus on its synthesis and initial characterization. While the precise moment of its first synthesis is not definitively documented in readily available historical literature, its emergence is rooted in the broader exploration of fluorene derivatives in the early 20th century. The most extensively studied isomer, 2,7-diaminofluorene, has become a significant building block in polymer chemistry and a precursor for various functional materials.

Core Synthesis Pathways

The foundational methods for synthesizing 2,7-diaminofluorene have historically revolved around a two-step process: the nitration of fluorene, followed by the reduction of the resulting dinitrofluorene intermediate. Over time, variations of this process have been developed to improve yield and purity.

Synthesis via Nitration of Fluorene and Subsequent Reduction

The most common route to 2,7-diaminofluorene involves the direct nitration of fluorene to produce 2,7-dinitrofluorene, which is then reduced to the corresponding diamine.

Step 1: Nitration of Fluorene

A mixture of concentrated sulfuric acid and concentrated nitric acid is typically used as the nitrating agent. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of unwanted isomers.

-

Reagents: Fluorene, Concentrated Sulfuric Acid, Concentrated Nitric Acid.

-

Procedure:

-

Fluorene is dissolved in a suitable solvent, such as glacial acetic acid.

-

The solution is cooled in an ice bath.

-

A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the fluorene solution while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified period, allowing the nitration to proceed.

-

The mixture is then poured into ice water, causing the 2,7-dinitrofluorene to precipitate.

-

The solid product is collected by filtration, washed with water until neutral, and then dried.

-

Step 2: Reduction of 2,7-Dinitrofluorene

Several reducing agents can be employed to convert the nitro groups of 2,7-dinitrofluorene to amino groups. Common methods include catalytic hydrogenation and chemical reduction.

-

Method A: Catalytic Hydrogenation

-

Reagents: 2,7-Dinitrofluorene, Palladium on Carbon (Pd/C) catalyst, Hydrogen gas, Solvent (e.g., Tetrahydrofuran/Methanol mixture).

-

Procedure:

-

2,7-Dinitrofluorene is dissolved in a suitable solvent mixture like THF/MeOH.[1]

-

A catalytic amount of Pd/C is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere at room temperature and stirred for an extended period (e.g., 24 hours).[1]

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.[1]

-

The filtrate is concentrated under reduced pressure to yield 2,7-diaminofluorene.[1]

-

-

-

Method B: Chemical Reduction with Stannous Chloride

-

Reagents: 2,7-Dinitrofluorene, Hydrated Stannous Chloride (SnCl₂·2H₂O), Hydrochloric Acid (HCl), Acetic Acid.

-

Procedure:

-

2,7-Dinitrofluorene is suspended in a mixture of hydrochloric acid and acetic acid.

-

Hydrated stannous chloride is added to the suspension.

-

The mixture is heated (e.g., to 65°C) and stirred for several hours to facilitate the reduction.[2]

-

After cooling, the product is isolated, which may involve neutralization and extraction steps.

-

-

Synthesis via Fluorenone Intermediate

An alternative pathway involves the oxidation of fluorene to fluorenone, followed by nitration and then reduction. This method can offer advantages in terms of isomer control during the nitration step.[3]

Step 1: Oxidation of Fluorene to Fluorenone

-

Reagents: Fluorene, Sodium Hydroxide or Potassium Hydroxide, Tetrahydrofuran (THF).[3]

-

Procedure:

Step 2: Nitration of Fluorenone

-

Reagents: Fluorenone, Concentrated Sulfuric Acid, Concentrated Nitric Acid.[3]

-

Procedure:

Step 3: Reduction of 2,7-Dinitrofluorenone to 2,7-Diaminofluorenone

-

Reagents: 2,7-Dinitrofluorenone, Zinc powder, Anhydrous Calcium Chloride, Alcohol solution.

-

Procedure:

-

2,7-Dinitrofluorenone is dissolved in an alcohol solution.

-

Anhydrous calcium chloride and zinc powder are added, and the mixture is refluxed.

-

The product, 2,7-diaminofluorenone, is precipitated by the addition of water and collected by filtration.

-

Step 4: Reduction of 2,7-Diaminofluorenone to 2,7-Diaminofluorene

-

Reagents: 2,7-Diaminofluorenone, Zinc amalgam, Concentrated Hydrochloric Acid, Alcohol solution.

-

Procedure:

-

2,7-Diaminofluorenone is dissolved in an alcohol solution and refluxed.

-

Concentrated hydrochloric acid and zinc amalgam are gradually added.

-

After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and recrystallization.

-

Quantitative Data from Early Synthetic Studies

The following table summarizes key quantitative data from various synthetic procedures for 2,7-diaminofluorene and its intermediates.

| Starting Material | Product | Reagents and Conditions | Yield | Melting Point (°C) | Reference |

| 2,7-Dinitrofluorene | 2,7-Diaminofluorene | SnCl₂·2H₂O, HCl/CH₃COOH, 65°C, 5h | 65% | - | [2] |

| 2,7-Dinitrofluorene | 2,7-Diaminofluorene | Pd/C, H₂, THF/MeOH, 20°C, 24h | Quantitative | 160-162 | [1] |

| Fluorene | Fluorenone | THF, Inorganic Base (NaOH or KOH), Room Temp. | High Yield | - | [3] |

| Fluorenone | 2,7-Dinitrofluorenone | Conc. H₂SO₄, Conc. HNO₃, Reflux | - | - | [3] |

| 2,7-Dinitrofluorenone | 2,7-Diaminofluorenone | Zinc powder, Anhydrous CaCl₂, Alcohol, Reflux | - | - | |

| 2,7-Diaminofluorenone | 2,7-Diaminofluorene | Zinc amalgam, Conc. HCl, Alcohol, Reflux | - | - |

Note: Specific yield and melting point data for all steps in the fluorenone route were not available in the reviewed literature.

Physical and Chemical Properties

2,7-Diaminofluorene is typically a white to light yellow solid in powder or crystalline form at room temperature.[4] It has limited solubility in water but is more soluble in polar organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4]

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂ |

| Molecular Weight | 196.25 g/mol |

| Melting Point | 160-162 °C |

| Appearance | White to light yellow solid |

Early Biological Activity Studies

Specific toxicological or biological activity studies focused on this compound from the early 20th century are not well-documented. However, as an aromatic amine, its biological properties can be inferred from the broader class of compounds. Aromatic amines, as a group, are known for their potential carcinogenicity. The metabolic activation of the amino group is a key factor in their biological effects.

More recent research has explored the use of 2,7-diaminofluorene derivatives in drug development, including as potent inhibitors of the Hepatitis C virus (HCV) and in the synthesis of compounds with potential anticancer properties. These contemporary studies highlight the continued interest in the biological applications of the this compound scaffold.

Visualizing the Synthesis Pathways

The following diagrams illustrate the primary synthetic routes to 2,7-diaminofluorene.

Caption: Synthesis of 2,7-Diaminofluorene via Direct Nitration of Fluorene.

Caption: Synthesis of 2,7-Diaminofluorene via the Fluorenone Intermediate.

References

- 1. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Unraveling the Electronic Landscape of Diaminofluorenes: A Theoretical Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The diaminofluorene core, a versatile and electronically active scaffold, has garnered significant attention in materials science and medicinal chemistry. Its unique photophysical properties and tunable electronic structure make it a promising candidate for applications ranging from organic light-emitting diodes (OLEDs) to novel therapeutic agents. This technical guide delves into the theoretical studies that have elucidated the intricate electronic structure of this compound and its derivatives, providing a comprehensive overview for researchers seeking to leverage its potential.

Core Concepts: Frontier Molecular Orbitals

The electronic behavior of this compound derivatives is largely governed by the energies and spatial distributions of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic absorption and emission properties, as well as its chemical reactivity and stability. Theoretical and computational chemistry provides powerful tools to predict and modulate these properties, accelerating the design of novel this compound-based materials and drugs.

Quantitative Electronic Structure Data

Theoretical investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have yielded a wealth of quantitative data on the electronic properties of various this compound derivatives. The following tables summarize key findings from the literature, offering a comparative overview of how structural modifications impact the electronic landscape.

| Derivative | Functional/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) | B3LYP/6-311+G(d,p) | - | - | - | [1] |

| Nitro-modified DDF derivatives | B3LYP/6-311+G(d,p) | - | - | - | [1] |

| Symmetrical fluorene derivative 1 | DFT/B3LYP/6-31G(d) | - | - | 3.36 | [2] |

| Symmetrical fluorene derivative 2 | DFT/B3LYP/6-31G(d) | - | - | 3.43 | [2] |

| Symmetrical fluorene derivative 3 | DFT/B3LYP/6-31G(d) | - | - | 3.27 | [2] |

| Symmetrical fluorene derivative 4 | DFT/B3LYP/6-31G(d) | - | - | 3.28 | [2] |

| trans-AzoFL | DFT-B3LYP/6-31+G(d,p) | - | - | - | [3] |

| cis-AzoFL | DFT-B3LYP/6-31+G(d,p) | - | - | - | [3] |

| Derivative | Method | Absorption Max (nm) | Emission Max (nm) | Reference |

| Symmetrical fluorene derivative 1 | Experimental | 366 | 424 | [2] |

| Symmetrical fluorene derivative 2 | Experimental | 360 | 418 | [2] |

| Symmetrical fluorene derivative 3 | Experimental | 375 | 430 | [2] |

| Symmetrical fluorene derivative 4 | Experimental | 370 | 427 | [2] |

| Nitro-modified DDF derivatives | DFT | Spectra show absorption in a region of greater solar photon abundance | - | [1] |

Computational and Experimental Protocols

The accuracy of theoretical predictions is highly dependent on the chosen computational methodology. The following section details the common protocols employed in the study of this compound derivatives.

Density Functional Theory (DFT) Calculations

DFT is a workhorse of computational quantum chemistry for investigating the ground-state electronic structure of molecules.

-

Geometry Optimization: The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the forces on each atom are minimized. A standard procedure involves using a functional like B3LYP with a basis set such as 6-31G(d).[2] Vibrational frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[2]

-

Frontier Molecular Orbital Analysis: Once the geometry is optimized, the energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap, can be calculated. Different functionals and basis sets can be employed for this step to achieve higher accuracy. For instance, studies have utilized B3LYP with the 6-311+G(d,p) basis set.[1] The choice of functional is critical, as it can significantly impact the predicted orbital energies.

Time-Dependent Density Functional Theory (TD-DFT) Calculations

To investigate the excited-state properties, such as absorption and emission spectra, TD-DFT is commonly used.

-

Absorption Spectra Simulation: Starting from the optimized ground-state geometry, TD-DFT calculations are performed to predict the vertical excitation energies and oscillator strengths, which correspond to the peaks in the absorption spectrum. The CAM-B3LYP functional is often employed for this purpose as it can provide more accurate descriptions of charge-transfer states.[2]

-

Fluorescence Spectra Simulation: To simulate fluorescence, the geometry of the first excited state is optimized. TD-DFT calculations are then performed on this excited-state geometry to determine the emission energy.[2]

Visualizing Theoretical Workflows

The following diagrams illustrate the logical flow of computational studies on this compound derivatives and a conceptual representation of their application in drug discovery.

Applications and Future Directions

The insights gained from theoretical studies of this compound's electronic structure are pivotal for a range of applications. In materials science, these calculations guide the design of new molecules with tailored absorption and emission profiles for advanced OLEDs and efficient organic solar cells.[1][2] For instance, the introduction of nitro groups can red-shift the absorption spectrum, making derivatives more suitable for solar energy harvesting.[1]

In the realm of drug development, understanding the electronic properties of this compound derivatives is crucial for predicting their interactions with biological targets. For example, novel symmetric fluorene-2,7-diamine derivatives have been designed and synthesized as potent inhibitors of the Hepatitis C Virus (HCV).[4] Computational methods can be employed to screen virtual libraries of these compounds, predicting their binding affinities to target proteins and thereby accelerating the identification of promising drug candidates.

Future research will likely focus on the development of more accurate and efficient computational methods to handle larger and more complex this compound-based systems. The integration of machine learning with quantum chemical calculations holds the promise of rapidly screening vast chemical spaces to identify novel materials and therapeutics with desired electronic properties.

References

Solubility of Diaminofluorene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diaminofluorene in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides detailed, generalized experimental protocols for determining solubility.

Qualitative Solubility of 2,7-Diaminofluorene

2,7-Diaminofluorene, a key intermediate in the synthesis of various functional materials, exhibits a range of solubilities in common organic solvents, largely dictated by the polarity of the solvent and the temperature. The fluorene backbone imparts a significant hydrophobic character, while the two amino groups provide sites for hydrogen bonding, leading to a nuanced solubility profile.[1]

The available data on the solubility of 2,7-diaminofluorene is primarily qualitative. The following table summarizes these characteristics based on available literature.

| Solvent | Chemical Formula | Type | Qualitative Solubility of 2,7-Diaminofluorene |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | Polar Protic | Generally Soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble[2][3][4] |

| Water (Hot) | H₂O | Polar Protic | Soluble[2][4] |

| Water (Cold) | H₂O | Polar Protic | Slightly Soluble[2][4] |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Likely Soluble (based on general principles for similar compounds)[2] |

| Dimethylformamide (DMF) | (CH₃)₂NCH | Polar Aprotic | Likely Soluble (based on general principles for similar compounds)[2] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Sparingly Soluble[2][3][4] |

| Nonpolar Solvents | |||

| Dichloromethane | CH₂Cl₂ | Nonpolar | Generally Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble[2][3][4] |

It is important to note that the solubility can be significantly influenced by temperature; for instance, the solubility of 2,7-diaminofluorene in many solvents increases with heating.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols can be employed. These methods are general and should be adapted and validated for the specific this compound isomer and solvent system under investigation.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid.[5][6][7] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation of Undissolved Solid: The saturated solution is carefully separated from the excess undissolved solid. This is typically achieved by filtration through a pre-weighed, fine-porosity filter paper or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Drying and Weighing: The solvent is carefully evaporated from the container, often under reduced pressure or in a fume hood. The container with the solid residue is then dried to a constant weight in an oven at a temperature below the melting or decomposition point of this compound.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent (e.g., in g/L or mg/mL).

UV-Visible (UV-Vis) Spectroscopy Method

UV-Vis spectroscopy can be an effective and rapid method for determining the solubility of compounds that absorb ultraviolet or visible light, such as this compound and its derivatives.[8][9] This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of this compound in the desired solvent are prepared at known concentrations.

-

Generation of a Calibration Curve: The UV-Vis absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve is then constructed by plotting absorbance versus concentration. The relationship should be linear within a certain concentration range.

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: After equilibration, the saturated solution is filtered or centrifuged to remove any undissolved solid. A sample of the clear supernatant is then carefully diluted with the pure solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax used for the calibration curve.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.

-

Solubility Calculation: The solubility of this compound in the solvent is calculated by multiplying the concentration of the diluted sample by the dilution factor.

Visualizing Experimental and Logical Workflows

To further clarify the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Logical relationship of 2,7-diaminofluorene solubility in common solvents.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. chembk.com [chembk.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Diaminofluorene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—for the characterization of diaminofluorene. This compound and its derivatives are crucial building blocks in the synthesis of advanced polymers, pharmaceutical intermediates, and specialty dyes.[1][2] Accurate structural elucidation and characterization through spectroscopic methods are paramount for ensuring material purity, consistency, and performance in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules.[3] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[4]

Experimental Protocol for NMR Analysis

A typical protocol for obtaining NMR spectra of this compound involves the following steps:

-

Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5] For aromatic amines, CDCl₃ is a common choice.

-

Instrumentation : Utilize a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei, to ensure adequate signal resolution.[5][6]

-

Data Acquisition :

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[7]

-

Shim the magnetic field to achieve maximum homogeneity and improve spectral resolution.

-

Acquire the ¹H NMR spectrum. The hydrogens on the amine groups may exchange with residual protons in the solvent, sometimes leading to broad signals.[8] Addition of a drop of D₂O can confirm the -NH₂ protons by causing their signal to disappear.[8]

-

Acquire the ¹³C NMR spectrum using proton-decoupled techniques (e.g., Waltz-16) to produce a spectrum with single lines for each unique carbon atom.[5]

-

-

Referencing : Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.00 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[5]

Caption: Experimental workflow for NMR analysis of this compound.

Data Presentation: ¹H and ¹³C NMR of 2,7-Diaminofluorene

The following tables summarize the expected and reported NMR data for 2,7-diaminofluorene.

Table 1: ¹H NMR Data for 2,7-Diaminofluorene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.41 | Doublet (d) | 2H | H-4, H-5 |

| 6.83 | Singlet (s) | 2H | H-1, H-8 |

| 6.66 | Doublet of Doublets (dd) | 2H | H-3, H-6 |

| 3.72 | Singlet (s) | 2H | H-9 (-CH₂-) |

| 3.64 | Broad Singlet (bs) | 4H | -NH₂ |

Data reported for sample in CDCl₃.[9]

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2,7-Diaminofluorene

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ (C-2, C-7) | 140 - 150 |

| Quaternary Aromatic (C-4a, C-4b, C-8a, C-9a) | 130 - 145 |

| Aromatic CH | 110 - 130 |

| Methylene (-CH₂-) | ~37 |

Ranges are estimated based on general data for aromatic amines.[5]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces molecular vibrations (stretching and bending).[10] It is an effective tool for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies.[11]

Experimental Protocol for IR Analysis (Thin Solid Film Method)

For solid organic compounds like this compound, the thin solid film method is rapid and avoids interference from mulling agents.[12][13]

-

Sample Preparation : Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a highly volatile solvent such as methylene chloride or acetone.[12][13]

-

Film Deposition : Place a single drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[13]

-

Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood, which leaves a thin, even film of the solid compound deposited on the plate.[12] If the resulting spectrum has peaks that are too intense, the film can be washed off and a more dilute solution can be used. Conversely, if peaks are too weak, more solution can be added.[13]

-

Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. The typical range for analysis of organic compounds is 4000–400 cm⁻¹.[14]

Caption: Workflow for thin solid film IR analysis of this compound.

Data Presentation: Characteristic IR Absorptions for this compound

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Key Vibrational Frequencies for 2,7-Diaminofluorene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~2920 | C-H Stretch (asymmetric) | Methylene (-CH₂) |

| ~2850 | C-H Stretch (symmetric) | Methylene (-CH₂) |

| 1650 - 1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1200 | C-N Stretch | Aromatic Amine |

| 900 - 650 | C-H Bend (out-of-plane) | Aromatic Ring |

Characteristic frequency ranges are based on established IR correlation tables.[8][15]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light.[16] It is particularly useful for analyzing compounds with conjugated π-electron systems and aromatic rings, known as chromophores.[17]

Experimental Protocol for UV-Vis Analysis

-

Solvent Selection : Choose a solvent that dissolves the sample but is transparent in the wavelength range of interest (typically 200-800 nm). Common choices include ethanol, methanol, hexane, and acetonitrile.

-

Sample Preparation : Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance (A_max) is within the optimal range of the spectrophotometer, typically between 0.1 and 1.5.[18]

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill one cuvette with the pure solvent to serve as a reference (blank).

-

Fill a second, matched cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Record the absorption spectrum across the desired range (e.g., 200-500 nm). The instrument automatically subtracts the solvent's absorbance.

-

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).

Caption: General workflow for UV-Vis spectroscopic analysis.

Data Presentation: Expected UV-Vis Absorptions for this compound

The UV-Vis spectrum of this compound is dominated by π → π* electronic transitions within the conjugated fluorene system. The presence of the two amino groups (-NH₂), which are powerful auxochromes (color-enhancing groups), is expected to cause a significant bathochromic (red) shift to longer wavelengths compared to unsubstituted fluorene.[19]

Table 4: Expected UV-Vis Absorption Data for this compound

| Chromophore | Transition Type | Expected λ_max (nm) | Notes |

|---|---|---|---|

| Fluorene Ring System | π → π* | > 260 nm | The extended conjugation of the fluorene core results in strong absorption. |

| Amino Group Influence | n → π* / π → π* | Shifted to longer λ | The non-bonding electrons on the nitrogen atoms interact with the π-system, lowering the energy gap for electronic transitions and increasing λ_max.[19][20] |

Specific λ_max values are solvent-dependent. The values presented are estimations based on the known effects of conjugation and auxochromic groups on the fluorene chromophore.[21][22]

References

- 1. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ijmrpsjournal.com [ijmrpsjournal.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. phys.ubbcluj.ro [phys.ubbcluj.ro]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Spectral analysis, vibrational assignments, NBO analysis, NMR, UV-Vis, hyperpolarizability analysis of 2-aminofluorene by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. Selected Spectroscopic Techniques for Surface Analysis of Dental Materials: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. utsc.utoronto.ca [utsc.utoronto.ca]

- 20. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Novel Polyimides from Diaminofluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel polyimides derived from diaminofluorene-based monomers. The unique structure of the fluorene group, when incorporated into the polyimide backbone, imparts a range of desirable properties, including enhanced thermal stability, improved solubility, and favorable optical and electrical characteristics. This document details the primary synthetic methodologies, provides specific experimental protocols, and presents a comparative analysis of the properties of various this compound-based polyimides.

Introduction to this compound-Based Polyimides

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance.[1][2][3] The incorporation of a bulky, rigid fluorene moiety, typically from 9,9-bis(4-aminophenyl)fluorene (FDA or BAFL) and its derivatives, into the polymer backbone offers several advantages.[1][2] The cardo-type structure of the fluorene unit, with two aromatic groups attached to the same C9 carbon, introduces a kink in the polymer chain, which disrupts chain packing and enhances solubility without significantly compromising thermal stability.[1] This improved processability makes this compound-based polyimides attractive for a variety of advanced applications, including aerospace components, high-temperature adhesives, and materials for microelectronics and optoelectronics.[2][4][5]

Synthetic Routes for this compound-Based Polyimides

The synthesis of polyimides from this compound monomers generally follows two well-established routes: a two-step polycondensation method and a one-step high-temperature polycondensation method.

2.1. Two-Step Polycondensation